4,6-Dichloropyrimidine-5-carbonitrile Derivatives Outperform Erlotinib in Antiproliferative Activity
Pyrimidine-5-carbonitrile derivatives, which utilize 4,6-dichloropyrimidine-5-carbonitrile as a key starting material, have been shown to exhibit superior antiproliferative activity against certain cancer cell lines when compared to the FDA-approved EGFR inhibitor erlotinib [1]. While the target compound itself is an intermediate, the biological activity of its downstream derivatives directly validates its utility and differentiates it from scaffolds that yield less potent final products.
| Evidence Dimension | In vitro antiproliferative activity against cancer cell lines |
|---|---|
| Target Compound Data | Pyrimidine-5-carbonitrile derivatives (e.g., compound 11b) exhibit IC50 values of 0.09 μM (EGFRWT) and 4.03 μM (EGFRT790M) [2]. |
| Comparator Or Baseline | The EGFR inhibitor erlotinib was found to be less active [1]. |
| Quantified Difference | The tested derivatives were more active than erlotinib, with specific IC50 values for compound 11b being 0.09 μM and 4.03 μM against wild-type and mutant EGFR, respectively [2]. |
| Conditions | In vitro cytotoxicity assays on cancer cell lines (specific lines not detailed in the cited abstract), and kinase inhibition assays against EGFRWT and EGFRT790M. |
Why This Matters
This demonstrates that derivatives of 4,6-dichloropyrimidine-5-carbonitrile can lead to drug candidates with potency that exceeds that of a current standard-of-care, making it a high-value starting material for medicinal chemistry programs.
- [1] Mule, S. N. R., et al. (2016). Synthesis, biological screening and molecular docking studies of novel 4,6-pyrimidine derivatives as EGFR-TK inhibitors. Medicinal Chemistry Research, 25, 2534–2546. View Source
- [2] Nasser, A. A., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(38), 7608-7634. View Source
